molecular formula C22H32O2 B013566 Docosahexaenoic acid CAS No. 6217-54-5

Docosahexaenoic acid

Número de catálogo: B013566
Número CAS: 6217-54-5
Peso molecular: 328.5 g/mol
Clave InChI: MBMBGCFOFBJSGT-OBOJEMQYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Docosahexaenoic acid (DHA), a 22-carbon polyunsaturated fatty acid (PUFA) with six double bonds (C22:6, ω-3), is a critical structural and functional component of cell membranes, particularly in the brain and retina. Its molecular formula is C₂₂H₃₂O₂, with a molecular weight of 328.4883 g/mol . DHA constitutes ~97% of ω-3 fatty acids in the brain and is essential for neurodevelopment in infants, cognitive function in adults, and visual acuity . It is obtained primarily from fatty fish (e.g., salmon, mackerel), algae, and human breast milk . Unlike α-linolenic acid (ALA), a shorter-chain ω-3 precursor, humans inefficiently convert ALA to DHA (<5%), necessitating direct dietary intake .

DHA deficiency is linked to neurodegenerative diseases (e.g., Alzheimer’s), cardiovascular disorders, and inflammatory conditions . Its biochemical roles include modulating membrane fluidity, supporting synaptic plasticity, and serving as a precursor for anti-inflammatory lipid mediators like resolvins and protectins .

Aplicaciones Científicas De Investigación

Nutritional and Developmental Applications

DHA is essential for fetal development, particularly for neural and retinal growth. Its importance extends to various life stages, influencing cognitive performance and eye health in adults and the elderly.

  • Fetal Development : Adequate DHA intake during pregnancy is linked to improved gestational length and cognitive outcomes in infants .
  • Cognitive Function : DHA supplementation has shown potential benefits in enhancing cognitive function in healthy young adults and reducing age-related cognitive decline .

Cardiovascular Health

DHA contributes to cardiovascular health by modulating lipid profiles and reducing inflammation.

  • Bioavailability Enhancements : Delivery systems such as microemulsions have been developed to improve DHA's bioavailability, leading to significant increases in heart lipid levels .
  • Anti-inflammatory Effects : DHA has been shown to decrease pro-inflammatory cytokines like TNF-α and IL-1β, which are associated with cardiovascular diseases .

Anti-Inflammatory Properties

DHA is a precursor to specialized pro-resolving mediators (SPMs), which are crucial for resolving inflammation.

  • Therapeutic Benefits : SPMs derived from DHA, such as resolvins and protectins, have demonstrated efficacy in managing chronic inflammatory diseases .
  • Clinical Applications : Research indicates that DHA can ameliorate conditions like arthritis and inflammatory bowel disease through its anti-inflammatory pathways .

Cancer Treatment

DHA has emerged as a promising adjuvant in cancer therapy, particularly for enhancing the efficacy of chemotherapeutic agents.

  • Chemoresistance : Studies have shown that DHA can sensitize drug-resistant breast cancer cells to chemotherapy drugs like doxorubicin, promoting apoptosis and inhibiting cell proliferation .
  • Mechanisms of Action : The mechanisms involve modulation of drug efflux pumps, increased drug accumulation in cancer cells, and activation of apoptotic pathways .

Metabolic Disorders

DHA has been investigated for its role in managing metabolic disorders such as obesity and diabetes.

  • Anti-obesity Effects : Research indicates that DHA can reduce liver weight and triglyceride levels in models of obesity, suggesting potential benefits for metabolic health .
  • Diabetes Management : DHA supplementation has been associated with reduced oxidative stress in diabetic models, highlighting its protective effects on metabolic health .

Delivery Systems for Enhanced Bioavailability

Due to its low solubility and stability issues, various delivery systems have been developed to enhance the bioavailability of DHA.

Delivery SystemApplicationResults
MicroemulsionsCardiovascular diseasesIncreased bioavailability by 77%
NanoparticlesNeurological developmentEnhanced DHA content in the brain
MicrocapsulesGeneral absorptionIncreased levels of DHA in blood
LiposomesFunctional food applicationsImproved oxidative stability

These innovative systems not only improve absorption but also protect DHA from degradation during digestion, ensuring that more of it reaches systemic circulation .

Comparación Con Compuestos Similares

Eicosapentaenoic Acid (EPA)

Structural Differences :

  • EPA (C20:5, ω-3) has five double bonds and a 20-carbon chain, making it shorter than DHA.
  • DHA’s extended structure allows deeper integration into phospholipid membranes, particularly in neuronal and retinal tissues .

Functional Differences :

  • Cardiovascular Health : Both reduce triglycerides, but DHA more effectively increases systemic arterial compliance (SAC) (+36% vs. EPA’s +27%) and lowers diastolic blood pressure .
  • Anti-Inflammatory Effects : EPA is a precursor for series-3 prostaglandins, while DHA-derived mediators (e.g., resolvin D1) exhibit stronger pro-resolving activity in chronic inflammation .
  • Neurological Impact : DHA is preferentially retained in brain tissue, whereas EPA is more associated with mood regulation and depression mitigation .

Dietary Sources : Fatty fish, algae. EPA is less abundant in human milk compared to DHA .

Alpha-Linolenic Acid (ALA)

Structural Differences :

  • ALA (C18:3, ω-3) has three double bonds and cannot be synthesized de novo by humans.

Functional Differences :

  • Conversion Efficiency : Only ~0.5–5% of ALA is converted to DHA, necessitating direct DHA intake for therapeutic benefits .
  • Health Outcomes : ALA primarily reduces LDL cholesterol, while DHA/EPA directly improve brain function and cardiovascular endpoints .

Dietary Sources : Flaxseeds, chia seeds, walnuts.

Docosapentaenoic Acid (DPA)

Structural Differences :

  • DPA (C22:5, ω-3) has five double bonds, serving as an intermediate in DHA synthesis.

Functional Differences :

  • Metabolic Role : DPA may partially compensate for DHA deficiency in hepatic steatosis models but is less potent in neuroprotection .
  • Clinical Relevance : Lower plasma DPA levels correlate with cardiovascular events, though its effects are less studied compared to DHA/EPA .

Dietary Sources : Seal oil, some fish species.

Arachidonic Acid (AA)

Structural Differences :

  • AA (C20:4, ω-6) is a 20-carbon PUFA with four double bonds.

Functional Antagonism :

  • Pro-Inflammatory vs. Anti-Inflammatory: AA-derived eicosanoids (e.g., prostaglandin E2) promote inflammation, while DHA suppresses AA metabolism and inflammatory cytokine production .
  • Membrane Competition : High AA:DHA ratios in diets exacerbate inflammatory diseases (e.g., rheumatoid arthritis) .

Dietary Sources : Meat, eggs, some fish.

Health Implications and Clinical Findings

Table 1: Comparative Health Effects of ω-3 Fatty Acids

Outcome DHA Effect EPA Effect ALA Effect
Systolic BP Reduction -1.25 mmHg (normotensive) -1.52 mmHg (combined with DHA) Insignificant
Cognitive Improvement ↑ Memory, ↓ Alzheimer’s risk Mild mood enhancement No direct impact
Anti-Inflammatory Resolvin D1 synthesis Series-3 prostaglandins Limited
Triglyceride Reduction -27–36% -23–30% -5–10%

Table 2: Structural and Dietary Comparison

Compound Chain Length Double Bonds Primary Sources Key Function
DHA C22 6 Fatty fish, algae Brain structure, anti-inflammatory
EPA C20 5 Fatty fish Cardiovascular health
ALA C18 3 Flaxseeds, walnuts Precursor to EPA/DHA
AA C20 4 Meat, eggs Pro-inflammatory signaling

Q & A

Basic Research Questions

Q. How can researchers evaluate the neuroprotective effects of DHA in cellular models of oxidative stress?

  • Methodology : Use retinal ganglion cells or neuronal cultures exposed to oxidative stressors (e.g., hydrogen peroxide). Measure cell viability via MTT assays and quantify reactive oxygen species (ROS) using fluorescent probes like DCFDA. Compare outcomes between DHA-treated and control groups, ensuring standardized DHA concentrations (e.g., 10–50 µM) and exposure times (12–24 hours) .

Q. What experimental designs are appropriate for assessing DHA’s impact on synaptic plasticity in rodent models?

  • Methodology : Employ Morris water maze or fear conditioning tests in rodents fed DHA-enriched diets (1–3% of total fat intake). Analyze hippocampal tissue for synaptic markers (e.g., PSD-95, synaptophysin) via Western blot and dendritic spine density using Golgi staining. Include control groups with omega-3-deficient diets to isolate DHA-specific effects .

Q. How can lipid extraction protocols optimize DHA recovery from brain tissue?

  • Methodology : Use the Folch method (chloroform:methanol, 2:1 v/v) for total lipid extraction. Separate phospholipids via thin-layer chromatography (TLC) and quantify DHA using gas chromatography-mass spectrometry (GC-MS). Validate recovery rates with internal standards (e.g., deuterated DHA) .

Advanced Research Questions

Q. How do DHA-derived mediators (e.g., neuroprotectin D1) regulate gene interactions during ischemic injury recovery?

  • Methodology : In RPE cells or stroke models, silence candidate genes (e.g., BIRC3 or ATF3) via CRISPR-Cas8. Measure NPD1 levels using LC-MS/MS and correlate with cell survival pathways (e.g., Bcl-2/Bax ratios). Use RNA-seq to identify co-regulated genes post-DHA treatment .

Q. What strategies resolve contradictions in epidemiological data linking DHA to atrial fibrillation risk?

  • Methodology : Pool individual-level data from cohort studies (e.g., FORCE Consortium) to perform stratified analyses by age, baseline omega-3 status, and genetic variants (e.g., FADS1/2). Apply Mendelian randomization to address confounding and validate findings using sensitivity analyses .

Q. How can stable isotopic tracing elucidate brain DHA turnover rates in vivo?

  • Methodology : Administer ¹³C-labeled DHA orally to rodents and track incorporation into brain phospholipids via isotope ratio mass spectrometry (IRMS). Model kinetic data using compartmental analysis to estimate half-life and turnover rates in specific brain regions .

Q. What experimental frameworks test DHA’s synergistic effects with chemotherapeutic agents?

  • Methodology : Use patient-derived xenograft (PDX) models of breast cancer. Combine DHA (100 mg/kg/day) with docetaxel and assess tumor regression via caliper measurements. Apply Chou-Talalay synergy analysis to quantify combination indices (CI <1 indicates synergy) .

Q. How do DHA analogs (e.g., 4,5-dehydro DHA) enable tracking of fatty acid metabolism in live cells?

  • Methodology : Treat cells with alkyne-tagged DHA (e.g., Click Tag™ DHA Alkyne). Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent azides. Visualize incorporation via confocal microscopy and quantify using flow cytometry .

Q. Methodological Considerations

  • Data Contradiction Analysis : When meta-analyses yield conflicting results (e.g., DHA and cognitive decline), assess heterogeneity via I² statistics. Conduct subgroup analyses by study quality (e.g., RCTs vs. observational), dosing regimens, and population characteristics (e.g., APOE ε4 carriers) .
  • Standardization : Report DHA concentrations as molar ratios to total phospholipids in tissue samples to enable cross-study comparisons .

Propiedades

Key on ui mechanism of action

DHA and its conversion to other lipid signalling moleccules compete with the arachidonic acid cascade from endogenous phospholipids and shift the inflammatory state to being more anti-inflammatory. DHA inhibits endotoxin-stimulated production of IL-6 and IL-8 in human endothelial cells. Derivatives of DHA are anti-inflammatory lipid mediators. Lipid mediators resolvin D1 and protectin D1 all inhibit transendothelial migration of neutrophils, so preventing neutrophilic infiltration at sites of inflammation, resolvin D1 inhibits IL-1β production, and protectin D1 inhibits TNF and IL-1β production. Monoxydroxy derivative of DHA converted by LOX inhibit thromboxane-induced platelet aggregation. DHA supplementation has also shown to reduce the levels of serum C-reactive protein (CRP) and other circulating markers of inflammation such as neutrophils in hypertriglyceridemic men. DHA acts as a ligand at peroxisome proliferator-activated receptor (PPAR) gamma and alpha that regulate lipid signalling molecule-mediated transduction pathways and modulate inflammation. As a natural ligand, DHA induces a protective effect in retinal tissues by activating retinoid x receptors and subsequent ERK/MAPK signaling pathway in photoreceptors to promote their survival and differentiation, stimulating the expression of antiapoptotic proteins such as Bcl-2 and preserving mitochondrial membrane potential.

Número CAS

6217-54-5

Fórmula molecular

C22H32O2

Peso molecular

328.5 g/mol

Nombre IUPAC

(4E,7E,10E,13E,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9+,13-12+,16-15+,19-18+

Clave InChI

MBMBGCFOFBJSGT-OBOJEMQYSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O

SMILES isomérico

CC/C=C\C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O

SMILES canónico

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Apariencia

Assay:≥98%A solution in ethanol

Key on ui other cas no.

6217-54-5

Descripción física

Liquid

Sinónimos

Acids, Docosahexaenoic
Acids, Docosahexenoic
Docosahexaenoate
Docosahexaenoic Acid (All-Z Isomer)
Docosahexaenoic Acid Dimer (All-Z Isomer)
Docosahexaenoic Acid, 3,6,9,12,15,18-Isomer
Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer)
Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cerium Salt
Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cesium Salt
Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Potassium Salt
Docosahexaenoic Acid, 4,7,10,13,16,19-(Z,Z,Z,Z,Z,E-Isomer)
Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer
Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer, Sodium Salt
Docosahexaenoic Acid, Sodium Salt
Docosahexaenoic Acids
Docosahexenoic Acids

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.